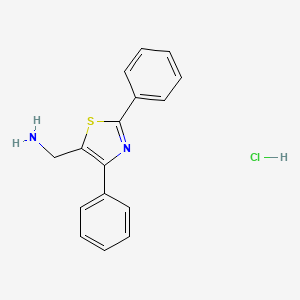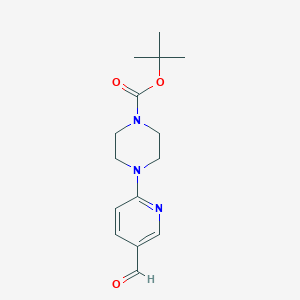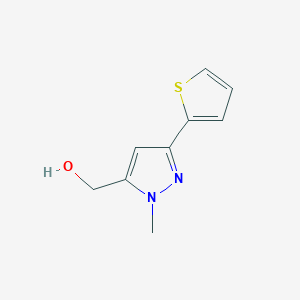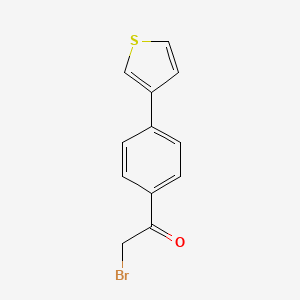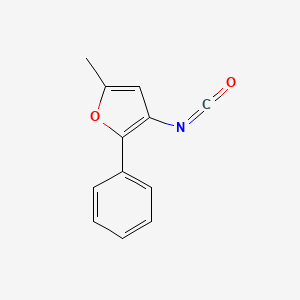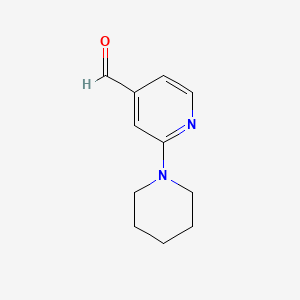![molecular formula C17H30N2O B1288126 2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol CAS No. 924868-91-7](/img/structure/B1288126.png)
2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol is a useful research compound. Its molecular formula is C17H30N2O and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and characterization of related compounds, demonstrating the versatility of these molecules in forming complex structures with potential applications in material science and catalysis. For example, the synthesis of "4,6-Bis-(3-methylbutyloxy)-benzene-1,3-disulfonic acid bis-dimethylamide" showcases a method for creating compounds with specific structural features, useful in various chemical reactions and material synthesis (Wen, 2011).
Catalytic and Magnetic Properties
Another area of research involves examining the catalytic and magnetic properties of metal complexes incorporating similar ligands. For instance, studies on binuclear copper(II) chelates and mono N,C,N-pincer complexes of titanium, vanadium, and niobium reveal how these compounds can be used as catalysts in olefin polymerization, highlighting their significance in industrial chemistry and materials science (Banerjee et al., 2009); (Chuchuryukin et al., 2011).
Structural and Luminescent Properties
Research also delves into the structural and luminescent properties of these compounds, suggesting applications in optoelectronics and sensing technologies. For example, the study of "4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol" discusses its luminescent properties, offering insights into how such molecules can be engineered for specific optical applications (Tang et al., 2014).
Applications in Material Science
Furthermore, investigations into siloxane resins derived from silphenylene-siloxane copolymers bearing pendant groups related to the target compound demonstrate the material science applications of these chemicals, particularly in creating advanced polymers with high thermal stability and low dielectric constants (Zuo et al., 2008).
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-pentan-2-ylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-7-8-13(2)14-9-15(11-18(3)4)17(20)16(10-14)12-19(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCAGFCIWIIIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

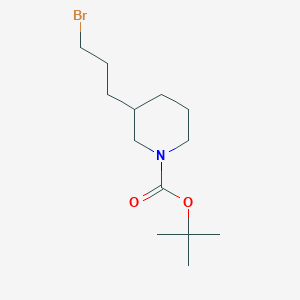
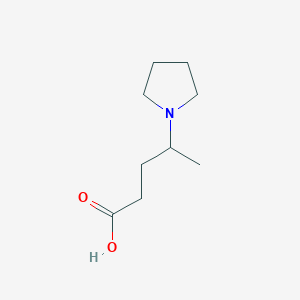
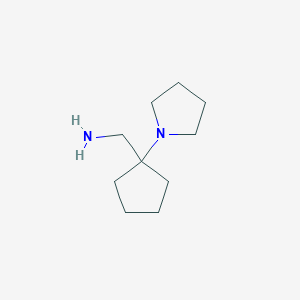
![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)
![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)
